Home > Products > Screening Compounds P23563 > Sodium erythorbate
Sodium erythorbate - 6381-77-7

Sodium erythorbate

Catalog Number: EVT-467684
CAS Number: 6381-77-7
Molecular Formula: C6H7NaO6
Molecular Weight: 198.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium erythorbate, also known as sodium isoascorbate or D-isoascorbate, is the sodium salt of erythorbic acid. It is a stereoisomer of sodium ascorbate (vitamin C) and functions as an antioxidant in various applications. While sodium erythorbate itself does not possess significant vitamin C activity (only about 5% compared to L-ascorbic acid), it plays a crucial role in preserving color, preventing oxidative deterioration, and improving overall quality in food products.

Future Directions
  • Exploration of Novel Applications: Investigating the potential of sodium erythorbate in new applications beyond food preservation, such as in cosmetics, pharmaceuticals, or other industrial processes.
  • Synergistic Effects with Other Antioxidants: Further research on combining sodium erythorbate with other natural antioxidants to create more effective formulations for inhibiting oxidation and extending shelf life.
  • Sustainable Production Methods: Developing more sustainable and environmentally friendly methods for synthesizing and purifying sodium erythorbate.

Erythorbic Acid

Compound Description: Erythorbic acid is a stereoisomer of ascorbic acid (vitamin C), differing only in the configuration at the 5th carbon atom. It acts as an antioxidant with approximately 5% of the activity of L-ascorbic acid []. Erythorbic acid and its sodium salt, sodium erythorbate, are commonly used as food additives to prevent oxidation and discoloration.

Relevance: Erythorbic acid is the conjugate acid of sodium erythorbate, meaning that sodium erythorbate is simply the sodium salt of erythorbic acid. They share a very similar structure and exhibit similar antioxidant properties, although sodium erythorbate is the preferred form for use in food due to its higher solubility [].

Ascorbic Acid

Relevance: Ascorbic acid shares a similar structure and antioxidant mechanism with sodium erythorbate. Both are considered effective antioxidants, although sodium erythorbate is often preferred in food applications due to its greater stability at higher pH levels [].

Ascorbyl Palmitate

Compound Description: Ascorbyl palmitate is an ester formed from ascorbic acid and palmitic acid. It serves as an antioxidant and is thought to be more stable than ascorbic acid in certain formulations, including cosmetic products. It may also enhance the penetration of ascorbic acid into the skin [].

Relevance: Ascorbyl palmitate, like sodium erythorbate, is a derivative of ascorbic acid, incorporating a fatty acid component to modify its properties. This highlights the common use of ascorbic acid derivatives as antioxidants in various applications, with specific choices depending on factors like stability and desired penetration [].

Ascorbyl Dipalmitate

Compound Description: Ascorbyl dipalmitate is a diester of ascorbic acid, with two palmitic acid molecules attached. Like ascorbyl palmitate, it acts as an antioxidant and may offer greater stability compared to pure ascorbic acid in certain formulations [].

Relevance: Similar to sodium erythorbate, ascorbyl dipalmitate demonstrates the strategy of modifying ascorbic acid to enhance its stability and suitability for specific applications. The use of diesters further emphasizes the potential for tailoring properties based on the desired functionality [].

Ascorbyl Stearate

Compound Description: Ascorbyl stearate is another ester derived from ascorbic acid, this time combined with stearic acid. It is commonly used as an antioxidant in food and cosmetic products due to its ability to protect against oxidative degradation [].

Relevance: Ascorbyl stearate highlights, alongside sodium erythorbate, the versatility of ascorbic acid derivatives in providing antioxidant protection across various industries. The choice between different esters, like palmitate and stearate, may depend on factors such as solubility, stability, and desired application [].

Sodium Nitrite

Compound Description: Sodium nitrite is an inorganic salt commonly used as a food preservative, particularly in cured meats, to prevent the growth of harmful bacteria like Clostridium botulinum. It also contributes to the characteristic pink color of cured meats [].

Relevance: While not structurally related to sodium erythorbate, sodium nitrite is often used in conjunction with it in meat products [, , , , ]. Sodium erythorbate acts synergistically with sodium nitrite to accelerate the curing process, enhance the development and stability of the cured meat color, and reduce the formation of potentially carcinogenic nitrosamines [, , ].

Citric Acid

Relevance: Citric acid is often used alongside sodium erythorbate in food applications to enhance its antioxidant effectiveness and prevent enzymatic browning [, , , ]. The acidic environment provided by citric acid helps to stabilize sodium erythorbate and improve its activity against oxidation.

β-carotene

Relevance: β-carotene, like sodium erythorbate, exhibits antioxidant activity and is often explored for its potential to enhance color stability in food products [, , ]. Their combined use could potentially provide synergistic effects in preventing oxidation and maintaining desirable color attributes.

Tea Polyphenols

Relevance: Tea polyphenols are often investigated as potential alternatives to synthetic antioxidants like sodium erythorbate [, ]. Studies compare their effectiveness in preventing lipid oxidation and improving the shelf-life of food products, exploring natural alternatives to synthetic preservatives.

D-Sodium Erythorbate

Compound Description: D-sodium erythorbate is the biologically active enantiomer of sodium erythorbate. It possesses similar antioxidant properties and is often used interchangeably with the racemic mixture in food and pharmaceutical applications [, , , , ].

Taro Paste

Compound Description: Taro paste, derived from boiled and mashed taro root, is a starchy ingredient used in various culinary applications. It is rich in starch and dietary fiber, potentially influencing the texture and nutritional profile of food products [].

Relevance: While not directly related to sodium erythorbate in terms of structure or function, taro paste is mentioned in the context of developing duck sausage formulations where sodium erythorbate is used as an antioxidant []. The study explores the combined effect of taro paste and sodium erythorbate on the quality and oxidative stability of the sausage during storage.

Oregano Essential Oil

Compound Description: Oregano essential oil is a concentrated extract derived from the oregano plant. It contains various bioactive compounds, including carvacrol and thymol, known for their antimicrobial and antioxidant properties [].

Relevance: Similar to the use of sodium erythorbate, oregano essential oil is being investigated as a natural alternative to synthetic preservatives in food products []. Studies explore its potential to inhibit lipid oxidation, control microbial growth, and extend the shelf-life of foods like pâtés, offering a natural approach to food preservation.

Overview

Sodium erythorbate is a sodium salt derived from erythorbic acid, which is a stereoisomer of ascorbic acid (vitamin C). It is primarily used as a food additive due to its antioxidant properties, helping to prevent spoilage and discoloration in various food products. The European food additive number for sodium erythorbate is E316, and it is recognized for its role in enhancing the quality and safety of food items, particularly in the meat and beverage industries.

Source

Sodium erythorbate is synthesized from D-glucose through a combination of biosynthesis and chemical synthesis, utilizing 2-keto-D-gluconic acid as an intermediate. It can also be produced via fermentation processes using food-grade starch hydrolysates. The primary source materials include plant sugars from beets, sugar cane, and corn, making it a widely available compound in the food industry .

Classification

Sodium erythorbate is classified as a food additive and an antioxidant. It falls under the category of preservatives, specifically designed to inhibit enzymatic browning and maintain the color of cured meats. Its chemical classification includes being a carbohydrate derivative due to its origin from sugar sources.

Synthesis Analysis

Methods

The synthesis of sodium erythorbate typically involves the following steps:

  1. Fermentation: Utilizing strains such as Serratia marcescens to ferment D-glucose or starch hydrolysates, producing 2-keto-D-gluconic acid.
  2. Chemical Reaction: The fermentation broth undergoes pretreatment followed by reactions that convert 2-keto-D-gluconic acid into sodium erythorbate.
  3. Purification: The crude product is refined through crystallization and filtration processes to achieve the desired purity level .

Technical Details

The production process can vary but generally includes:

  • Reacting 2-keto-D-gluconic acid with sodium hydroxide in methanol at controlled temperatures.
  • Employing catalysts such as sulfuric acid to facilitate the conversion reactions.
  • Final purification steps may involve recrystallization techniques to enhance product quality .
Molecular Structure Analysis

Structure

Sodium erythorbate has the chemical formula C6H7NaO6\text{C}_6\text{H}_7\text{NaO}_6 and a molecular weight of approximately 198.11 g/mol. The structure features:

  • A six-carbon backbone with hydroxyl groups.
  • A lactone ring characteristic of its derivative nature from ascorbic acid.

Data

  • Molecular Weight: 198.11 g/mol
  • Exact Mass: 198.01403222 g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Topological Polar Surface Area: 110 Ų
  • Heavy Atom Count: 13
    These structural attributes contribute to its solubility and reactivity profiles .
Chemical Reactions Analysis

Reactions

Sodium erythorbate acts primarily as an antioxidant. Its key reactions include:

  • Reduction Reactions: It can reduce oxidizing agents, thus preventing oxidative spoilage in food products.
  • Nitrite Conversion: In meat curing processes, sodium erythorbate accelerates the conversion of nitrites to nitric oxide, enhancing color retention and flavor stability in cured meats .

Technical Details

The presence of sodium erythorbate in meat products significantly decreases the formation of nitrosamines, which are potential carcinogens formed during the curing process. This reaction mechanism is crucial for improving food safety .

Mechanism of Action

Process

Sodium erythorbate functions by scavenging free radicals and reactive oxygen species present in food systems. This action helps maintain the integrity of color and flavor compounds in foods.

  1. Antioxidant Activity: It donates electrons to free radicals, effectively neutralizing them.
  2. Enzymatic Browning Prevention: By inhibiting polyphenol oxidase activity, it prevents discoloration in fruits and vegetables.

Data

Research indicates that sodium erythorbate can significantly extend shelf life by reducing oxidative stress on food products, thus maintaining their sensory qualities over time .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or yellowish crystalline powder.
  • Solubility: Freely soluble in water (approximately 16 g/100 ml at room temperature) but poorly soluble in ethanol.
  • pH Range: Aqueous solutions typically have a pH between 5.5 and 8.0 .

Chemical Properties

  • Stability: More stable than sodium ascorbate under similar conditions.
  • Reactivity: Reacts readily with atmospheric oxygen when dissolved in water, enhancing its antioxidant capabilities.

These properties make sodium erythorbate a versatile compound in food preservation and other applications .

Applications

Sodium erythorbate is widely utilized across various industries due to its functional properties:

  1. Food Industry: As an antioxidant and preservative in meats, poultry, soft drinks, and baked goods.
  2. Meat Processing: Acts as a curing accelerator, improving color retention and flavor stability.
  3. Beverage Production: Helps prevent oxidation in soft drinks.
  4. Corrosion Inhibition: Used in water treatment products as a corrosion inhibitor for metals.
  5. Active Packaging Development: Implemented in packaging materials to enhance shelf life through antioxidant properties.
Synthesis and Industrial Production Methodologies

Fermentation-Based Biosynthesis Using Pseudomonas spp. and Arthrobacter spp.

Fermentation constitutes the foundational step in sodium erythorbate production, leveraging specific bacterial strains to convert glucose into the critical intermediate 2-Keto-D-gluconic acid (2KGA). Pseudomonas fluorescens and Arthrobacter globiformis are industrially optimized strains due to their exceptional catalytic efficiency and substrate versatility. P. fluorescens AR4 achieves volumetric productivities of 8.83 g/L/h with glucose-to-2KGA conversion yields of 0.95 g/g, while A. globiformis C224 demonstrates even higher efficiency at 11.23 g/L/h and 0.97 g/g yield [1] [3]. These strains express periplasmic glucose dehydrogenase (GDH) and gluconate dehydrogenase (GaDH), which sequentially oxidize glucose to gluconic acid and then to 2KGA [3].

Process parameters critically influence yield optimization:

  • pH control between 6.5–7.0 prevents undesirable byproduct formation
  • Dissolved oxygen maintained at 30–40% saturation supports aerobic metabolism
  • Temperature stability at 28–30°C ensures enzyme functionality [1]Genetic engineering has further enhanced pathway efficiency, with modified P. plecoglossicida JUIM01 strains showing 22% increased 2KGA flux through overexpression of GDH and GaDH operons [3].

Table 1: Performance Metrics of Key Industrial Strains in 2KGA Fermentation

StrainVolumetric Productivity (g/L/h)Yield (g 2KGA/g Glucose)Optimal Carbon Source
P. fluorescens AR48.830.95Corn starch hydrolysate
A. globiformis C22411.230.97Rice starch hydrolysate
P. plecoglossicida JUIM016.740.93Mixed sugar feedstocks

Enzymatic Conversion of Starch Hydrolysates to 2-Keto-D-Gluconic Acid

Starch hydrolysates serve as the predominant industrial carbon source for 2KGA fermentation. Their enzymatic processing involves sequential liquefaction and saccharification:

  • α-amylase treatment at 90–95°C gelatinizes starch and hydrolyzes α-1,4-glycosidic bonds
  • Glucoamylase further breaks down oligosaccharides to glucose at 60°C [1]
  • Resulting glucose syrups are clarified through cation-exchange resins to remove metal ions that inhibit fermentation [1]

Corn, rice, and cassava starches are preferred substrates due to their high glucose yields (>95%). Rice starch hydrolysates typically contain 16–18% (w/v) glucose with minimal impurities after refining [3]. Process economics heavily depend on saccharification efficiency – a 1% increase in glucose yield reduces production costs by approximately $25/ton of sodium erythorbate [4]. Recent advances include immobilized enzyme systems that enable continuous hydrolysis with 90% enzyme reusability over 10 operational cycles [1].

Sustainable Feedstock Utilization: Cadmium-Contaminated Rice as a Raw Material

Cadmium (Cd)-contaminated rice represents an innovative, sustainable feedstock that addresses both agricultural waste reduction and production cost minimization. Research confirms that rice grains exceeding China's regulatory Cd limit (0.2 mg/kg) can be safely valorized through controlled bioprocessing [3]:

  • Cd distribution analysis during processing reveals that 92.3–96.8% of Cd is removed during initial enzymatic hydrolysis as concentrated in solid residues
  • Residual Cd in 2KGA fermentation broth measures only 0.003–0.008 mg/kg due to microbial non-accumulation properties
  • Final sodium erythorbate crystals contain <0.001 mg/kg Cd – significantly below food-grade purity thresholds [3]

Table 2: Cadmium Migration During Processing of Contaminated Rice (0.68 mg/kg initial)

Processing StageCd ContentRemoval Efficiency (%)
Rice starch hydrolysate0.021–0.032 mg/kg95.2
2KGA fermentation broth0.003–0.008 mg/kg98.8
Esterification reaction mixture0.001–0.002 mg/kg99.7
Crystalline sodium erythorbate<0.001 mg/kg>99.9

This approach transforms an otherwise wasted resource into high-value product streams. Scale-up trials using 10-ton batches demonstrated equivalent 2KGA yields (0.93 g/g glucose) compared to standard rice, proving technical and economic viability [3].

Process Optimization for Yield Enhancement in Semi-Continuous Bioreactors

Industrial scale-up employs semi-continuous bioreactors to maximize productivity through advanced process control strategies:

  • Cell recycling systems using ceramic microfiltration membranes maintain cell densities at >50 g/L dry weight, extending production cycles to 120–140 hours [1]
  • Automated nutrient feeding adjusts glucose concentration in real-time (maintaining 5–10 g/L) to prevent catabolite repression [3]
  • In-situ product removal via continuous centrifugation minimizes 2KGA degradation

Post-fermentation purification critically impacts final product quality:

graph LR  A[Fermentation Broth] --> B{Acidification to pH 2.0}  B --> C[Crystallization of 2KGA]  C --> D[Esterification with CH₃OH/H₂SO₄]  D --> E[Methyl 2-keto-D-gluconate]  E --> F[Alkaline Lactonization with Na₂CO₃]  F --> G[Sodium Erythorbate Crystals]  

Process Flow: Key Steps in Sodium Erythorbate Synthesis

Crystallization yields are enhanced through anti-solvent precipitation using methanol, achieving 94–96% recovery of 2KGA crystals with 99.2% purity [1]. Final conversion to sodium erythorbate occurs through alkaline lactonization where sodium carbonate induces ring closure at 75–80°C, followed by vacuum drying to produce food-grade crystals meeting FAO/WHO specifications [2] [4].

Table 3: Impact of Bioreactor Configurations on Process Metrics

ParameterBatch ReactorSemi-Continuous ReactorImprovement
Operational duration48 hours120–140 hours150% longer
Volumetric productivity4.2 g/L/h8.8–11.2 g/L/h110–167% higher
Downstream processing cost$1,420/ton$980/ton31% reduction

These integrated optimizations have reduced global production costs by approximately 18% since 2020 while increasing annual manufacturing capacity to an estimated 120,000 metric tons [4].

Properties

CAS Number

6381-77-7

Product Name

Sodium erythorbate

IUPAC Name

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate

Molecular Formula

C6H7NaO6

Molecular Weight

198.11 g/mol

InChI

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5-;/m1./s1

InChI Key

PPASLZSBLFJQEF-RKJRWTFHSA-M

SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Freely soluble in water, very slightly soluble in ethanol
Soluble in water
16 g soluble in 100 mL wate

Synonyms

D-araboascorbic acid
erythorbic acid
erythroascorbic acid
isoascorbic acid
isoascorbic acid, disodium salt
isoascorbic acid, monosodium salt
isoascorbic acid, sodium salt
sodium erythorbate

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.